molecular formula C16H14N2O5 B2552837 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide CAS No. 1448135-48-5

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2552837
CAS No.: 1448135-48-5
M. Wt: 314.297
InChI Key: MQKXAQOHSNCAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H14N2O5 and its molecular weight is 314.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide and its derivatives have been the subject of various synthetic and chemical studies. Research focused on the synthesis of heterocyclic carboxamides, which have shown potential as antipsychotic agents due to their ability to bind to dopamine and serotonin receptors and to antagonize specific behaviors in mice models. These studies pave the way for the development of novel therapeutic compounds with fewer side effects compared to traditional treatments (Norman et al., 1996).

Biological Activity and Drug Discovery

The compound has also been implicated in drug discovery efforts, particularly in the search for compounds with significant biological activity. For instance, the synthesis and evaluation of novel tricyclic benzoxazines as potent 5-HT(1A/B/D) receptor antagonists have been conducted, highlighting the potential of these compounds in the development of antidepressant and anxiolytic medications with improved efficacy and reduced adverse effects (Bromidge et al., 2010).

Anticancer Research

In the realm of anticancer research, the exploration of N-(ferrocenylmethyl)benzene-carboxamide derivatives has shown that these compounds exhibit cytotoxic effects against breast cancer cell lines, suggesting their potential as therapeutic agents for cancer treatment (Kelly et al., 2007).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of compounds like this compound is crucial for their development into safe and effective drugs. A study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, provides insights into the metabolic pathways and elimination processes, highlighting the importance of these factors in the design of new pharmaceuticals (Renzulli et al., 2011).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their antitumor activities . The results illustrated that compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

Safety and Hazards

The safety and hazards associated with similar compounds are not explicitly mentioned in the available literature .

Future Directions

The future directions for the study of similar compounds could involve further exploration of their antitumor activities . Additionally, the development of sensitive and selective sensors for the detection of heavy metal ions has been suggested .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-11-8-13(18-23-11)16(19)17-6-2-3-7-20-12-4-5-14-15(9-12)22-10-21-14/h4-5,8-9H,6-7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKXAQOHSNCAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.